molecular formula C20H24O6 B1683669 Triptolide CAS No. 38748-32-2

Triptolide

Cat. No.: B1683669
CAS No.: 38748-32-2
M. Wt: 360.4 g/mol
InChI Key: DFBIRQPKNDILPW-CIVMWXNOSA-N
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Mechanism of Action

Triptolide is a diterpenoid epoxide derived from the thunder god vine, Tripterygium wilfordii. It has been recognized for its impressive anti-inflammatory, anti-angiogenic, immunosuppressive, and antitumor qualities .

Target of Action

This compound has several putative target proteins, including polycystin-2, ADAM10, DCTPP1, TAB1, and XPB . Among these, XPB (ERCC3) and its partner protein GTF2H4 have been identified as major targets, with multiple this compound-resistant mutations existing in these proteins .

Mode of Action

This compound interacts with its targets in a complex manner. For instance, it has been found to covalently modify the Cys342 residue of XPB via its 12,13-epoxide group . This interaction renders cells nearly completely resistant to this compound . Furthermore, this compound has been implicated in inhibiting the activation of the JNK/PTEN-STAT3 signaling pathway .

Biochemical Pathways

This compound affects multiple biochemical pathways. It has been associated with the disruption of super-enhancer networks . It also induces multiple forms of regulated cell death (RCD), including apoptosis, autophagy, pyroptosis, and ferroptosis . Additionally, it has been found to inhibit the JAK/STAT3 pathway .

Pharmacokinetics

This compound’s pharmacokinetic properties are a significant concern. Its poor solubility and bioavailability have been identified as major obstacles to its clinical application . Strategies such as the development of water-soluble prodrugs and targeted nanoparticles are being explored to overcome these challenges .

Result of Action

At the molecular and cellular level, this compound has been associated with diverse toxic effects, including membrane damage, mitochondrial disruption, metabolism dysfunction, endoplasmic reticulum stress, oxidative stress, apoptosis, and autophagy . It also exhibits cytotoxicity toward both tumor cells and cancer-associated fibroblasts .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the encapsulation of this compound with targeted nanoparticles can enhance its anti-inflammatory properties and reduce toxicity . .

Chemical Reactions Analysis

Types of Reactions: Triptolide undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions include various this compound derivatives that have been studied for their enhanced pharmacological properties .

Comparison with Similar Compounds

Triptolide is often compared with other diterpenoid compounds such as celastrol and oridonin:

    Celastrol: Another bioactive compound from Tripterygium wilfordii, known for its anti-inflammatory and anticancer properties.

    Oridonin: A diterpenoid isolated from Rabdosia rubescens, known for its antitumor and anti-inflammatory effects.

This compound’s unique structure and multiple biological activities make it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

(1S,2S,4S,5S,7R,8R,9S,11S,13S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O6/c1-8(2)18-13(25-18)14-20(26-14)17(3)5-4-9-10(7-23-15(9)21)11(17)6-12-19(20,24-12)16(18)22/h8,11-14,16,22H,4-7H2,1-3H3/t11-,12-,13-,14-,16+,17-,18-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBIRQPKNDILPW-CIVMWXNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2O)O7)COC6=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2O)O7)COC6=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041144
Record name Triptolide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38748-32-2
Record name Triptolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38748-32-2
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Record name Triptolide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triptolide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12025
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name triptolide
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Record name Triptolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3bS,4aS,5aS,6R,6aR,7aS,7bS,8aS,8bS)-6-hydroxy-8b-methyl-6a-(propan-2-yl)-3b,4,4a,6,6a,7a,7b,8b,9,10-decahydrotrisoxireno[6,7:8a,9:4b,5]phenanthro[1,2-c]furan-1(3H)-one
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Record name TRIPTOLIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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